
3-Fluoro-N,4-dimethylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-N,4-dimethylbenzene-1-sulfonamide is a compound of interest in various scientific research areas due to its unique structural and chemical properties. The presence of both fluoro and sulfonamide functional groups within its structure allows for diverse chemical reactivity and potential applications in materials science, chemistry, and possibly pharmacology, excluding drug use and dosage considerations.
Synthesis Analysis
The synthesis of sulfonamides and derivatives similar to this compound often involves multiple steps including nitration, reduction, and substitution reactions. For instance, sulfonamides and carbamates of related structures have been synthesized through reactions of aryl sulfonyl chlorides with precursor compounds, followed by specific substitutions to introduce the desired functional groups (Janakiramudu et al., 2017).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds, including those with fluorine groups, is typically elucidated using techniques like IR, NMR (1H and 13C), and mass spectrometry. The structure influences the compound’s physical and chemical properties, including its reactivity and potential applications. Studies on polymorphism of aromatic sulfonamides with fluorine groups have shown how fluorine substitution affects molecular packing and stability (Terada et al., 2012).
Chemical Reactions and Properties
This compound participates in various chemical reactions characteristic of sulfonamides and fluoroaromatic compounds. The fluorine atom significantly impacts the compound’s reactivity, often enhancing its electrophilic properties. Sulfonamides incorporating fluorine have been found to be effective inhibitors, indicating their reactivity towards biological molecules (Ceruso et al., 2014).
properties
IUPAC Name |
3-fluoro-N,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2S/c1-6-3-4-7(5-8(6)9)13(11,12)10-2/h3-5,10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPMJKULQJCCNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

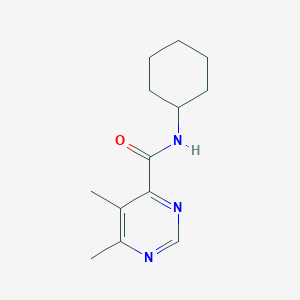
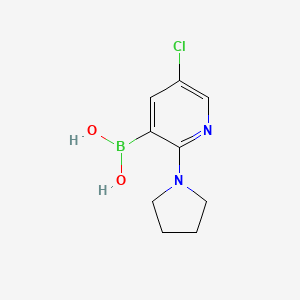
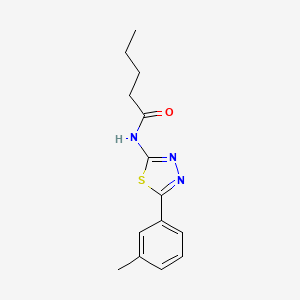
![2-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methylsulfanyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2492092.png)
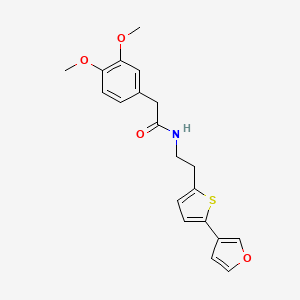

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2492096.png)
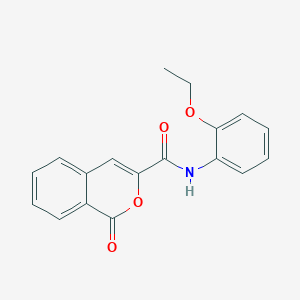
![3-(2-Ethoxyethyl)-8-(3-methoxyphenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolin o[1,2-h]purine-2,4-dione](/img/structure/B2492100.png)
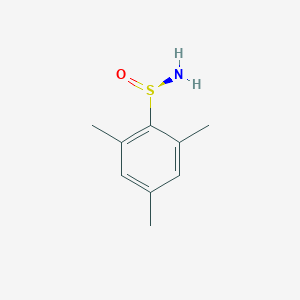
![(2-Methylpentyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride](/img/structure/B2492103.png)
![4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cubane-1-carboxylic acid](/img/structure/B2492105.png)
![2-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2492108.png)
![2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]quinoline](/img/structure/B2492110.png)